molecular formula C9H6FNO2 B11782559 5-(3-Fluorophenyl)isoxazol-3-ol CAS No. 203718-13-2

5-(3-Fluorophenyl)isoxazol-3-ol

Cat. No.: B11782559
CAS No.: 203718-13-2
M. Wt: 179.15 g/mol
InChI Key: BJSSJWNXGQKMKW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)isoxazol-3-ol is a chemical compound with the molecular formula C9H6FNO2. It is part of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the isoxazole ring . This reaction can be catalyzed by various agents, including copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Microwave-assisted synthesis and catalyst-free methods are among the techniques being investigated for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)isoxazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3-Fluorophenyl)isoxazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)isoxazol-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
  • 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Uniqueness

5-(3-Fluorophenyl)isoxazol-3-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .

Properties

CAS No.

203718-13-2

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,2-oxazol-3-one

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-2-6(4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12)

InChI Key

BJSSJWNXGQKMKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NO2

Origin of Product

United States

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